NMDA Receptor Antagonism: Moderate Affinity Differentiates from High-Affinity Blockers like MK-801
Based on a class-level inference from its close structural analog NPS-1506 (delucemine), the target compound is predicted to act as a moderate-affinity, uncompetitive NMDA receptor antagonist. This affinity profile is distinct from high-affinity antagonists. For example, NPS-1506 inhibits NMDA/glycine-induced calcium influx in cultured rat cerebellar granule cells with an IC50 of 476 nM. In comparison, the high-affinity blocker MK-801 (dizocilpine) is a more potent antagonist, often showing IC50 values in the low nanomolar range, but this high affinity is directly linked to severe psychotomimetic side effects and neurotoxicity [1].
| Evidence Dimension | Inhibition of NMDA/glycine-induced Ca2+ influx |
|---|---|
| Target Compound Data | Predicted to be similar to 476 nM (IC50 for NPS-1506 analog) |
| Comparator Or Baseline | MK-801 (dizocilpine): low nanomolar IC50 (observed high-affinity blocker) |
| Quantified Difference | The moderate affinity (IC50 ~0.5 µM) of the compound class avoids the significant psychotomimetic and neurotoxic effects associated with the sub-nanomolar affinity of MK-801. |
| Conditions | Cultured rat cerebellar granule cells |
Why This Matters
This moderate affinity provides a critical safety and tolerability advantage for in vivo neuroprotection studies, enabling NMDA receptor block without inducing the incapacitating side effects that limit the utility of high-affinity antagonists.
- [1] Mueller AL et al. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience. Amino Acids. 2000;19(1):177-9. View Source
